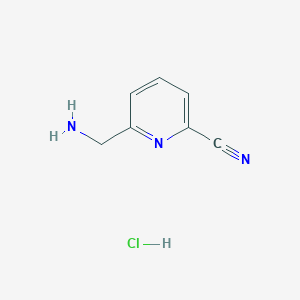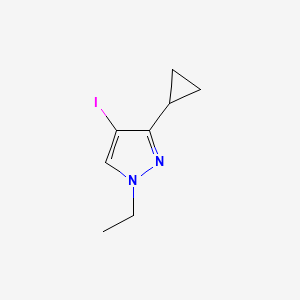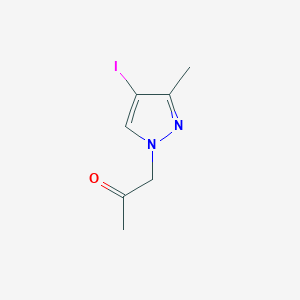
1-(4-Iodo-3-methylpyrazolyl)acetone
Descripción general
Descripción
“1-(4-Iodo-3-methylpyrazolyl)acetone” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that it contains an iodo group (I), a methyl group (CH3), a pyrazolyl group (a five-membered ring containing three carbon atoms and two nitrogen atoms), and an acetone group (CH3COCH3)2.
Synthesis Analysis
The synthesis of “1-(4-Iodo-3-methylpyrazolyl)acetone” is not explicitly documented in the available resources. However, a related compound, iodoacetone, can be synthesized through the reaction of acetone and iodine, typically acid-catalyzed2. A similar method might be applicable to the synthesis of “1-(4-Iodo-3-methylpyrazolyl)acetone”, but this is purely speculative without specific literature or experimental data.Molecular Structure Analysis
The molecular structure of “1-(4-Iodo-3-methylpyrazolyl)acetone” is not explicitly provided in the available resources. However, based on its name, it likely contains an acetone group attached to a 4-iodo-3-methylpyrazole group3.Chemical Reactions Analysis
Specific chemical reactions involving “1-(4-Iodo-3-methylpyrazolyl)acetone” are not documented in the available resources. However, iodoacetone, a related compound, is known to participate in substitution reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Iodo-3-methylpyrazolyl)acetone” are not explicitly documented in the available resources. However, iodoacetone, a related compound, is a colorless liquid under normal conditions, soluble in ethanol26.Safety And Hazards
Specific safety and hazard information for “1-(4-Iodo-3-methylpyrazolyl)acetone” is not available in the resources. However, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols7.
Direcciones Futuras
The future directions for “1-(4-Iodo-3-methylpyrazolyl)acetone” are not explicitly documented in the available resources. However, given its structural features, it could potentially be of interest in the development of new pharmaceuticals or materials, subject to further research and testing.
Please note that this analysis is based on the limited information available and may not fully represent the actual properties and potential applications of “1-(4-Iodo-3-methylpyrazolyl)acetone”. For a more accurate and comprehensive analysis, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
1-(4-iodo-3-methylpyrazol-1-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(11)3-10-4-7(8)6(2)9-10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGRSWGNDUQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



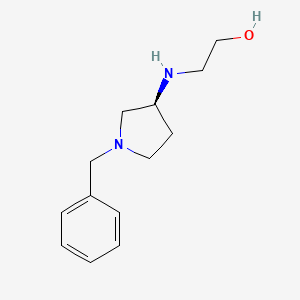
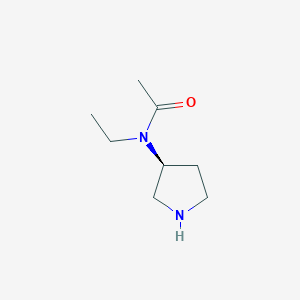

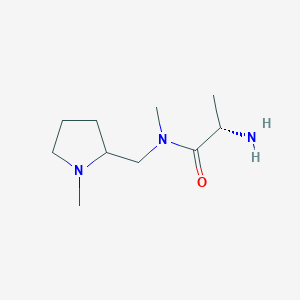
![(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B3235586.png)
![3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3235591.png)
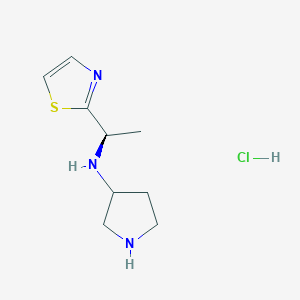
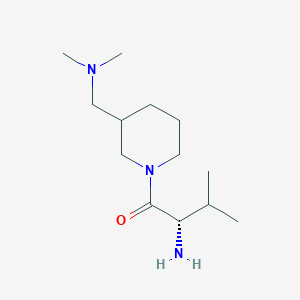
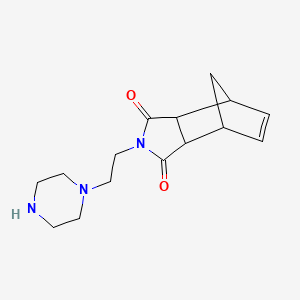
![1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2,3-dihydro-](/img/structure/B3235622.png)
